3-Benzyloxy-4-nitro-benzyl alcohol
Description
3-Benzyloxy-4-nitro-benzyl alcohol is a substituted benzyl alcohol derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a nitro group (-NO₂) at the 4-position of the benzene ring, with a hydroxymethyl (-CH₂OH) substituent. Such compounds are often intermediates in organic synthesis, pharmaceuticals, or materials science due to their reactive functional groups.
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(4-nitro-3-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H13NO4/c16-9-12-6-7-13(15(17)18)14(8-12)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 |
InChI Key |
YOHBKLUNXLBOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in this compound is strongly electron-withdrawing, which may reduce the electron density of the aromatic ring compared to methoxy (-OCH₃) or benzyloxy (-OCH₂C₆H₅) groups. This impacts reactivity in electrophilic substitution or redox reactions.
- Steric Effects : The bulky benzyloxy group at position 3 may hinder reactions at adjacent positions, whereas methoxy groups (smaller) offer less steric resistance.
Physical Properties
Comparative data for select analogs:
*Inferred formula based on substituents.
Key Trends :
- Substituent Position and Melting Point : The 4-benzyloxy isomer (86–87°C) has a significantly higher melting point than the 3-benzyloxy analog (48°C), likely due to enhanced symmetry and packing efficiency.
- Nitro Group Impact : While data for this compound is unavailable, nitro groups generally increase melting points compared to methoxy or benzyloxy groups due to stronger intermolecular dipole interactions.
Redox Reactivity
- Benzyl Alcohol Group : The -CH₂OH group in all analogs is susceptible to oxidation (e.g., to aldehydes or carboxylic acids) or esterification. For example, 4-Benzyloxybenzyl alcohol is used in protecting group strategies in organic synthesis.
- Nitro Group Reduction : In 3-Methoxy-4-nitrobenzyl alcohol, the nitro group can be reduced to an amine (-NH₂), enabling further functionalization. This reactivity is likely shared with this compound.
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